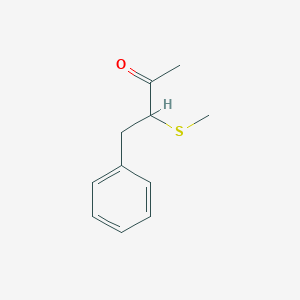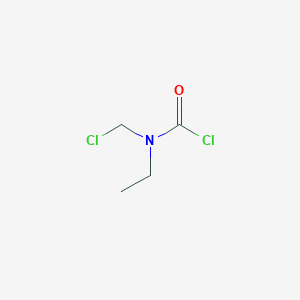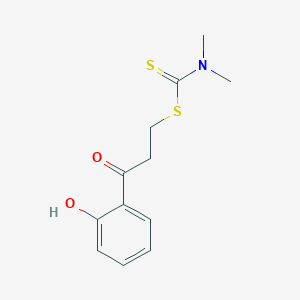
3-(Methylsulfanyl)-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-4-phenylbutan-2-one is an organic compound characterized by the presence of a methylsulfanyl group attached to a phenylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-phenylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-phenylbutan-2-one with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the hydrogen atom by the methylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone structure can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(Methylsulfanyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)propanal: Shares the methylsulfanyl group but differs in the carbon chain length and functional groups.
4-Phenylbutan-2-one: Lacks the methylsulfanyl group but has a similar butanone structure.
3-(Methylsulfanyl)quinoxaline: Contains a methylsulfanyl group attached to a quinoxaline ring.
Uniqueness
3-(Methylsulfanyl)-4-phenylbutan-2-one is unique due to the combination of the methylsulfanyl group and the phenylbutanone structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61836-10-0 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-methylsulfanyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9(12)11(13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
InChI Key |
GRUBNPRMRBVOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(4-Chlorophenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14547835.png)
![2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene](/img/structure/B14547839.png)
![(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one](/img/structure/B14547840.png)



![4-(3-Methoxyphenyl)-6-[(4-methylphenoxy)methyl]morpholin-2-one](/img/structure/B14547869.png)

